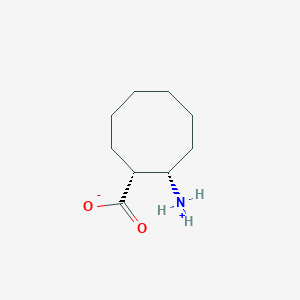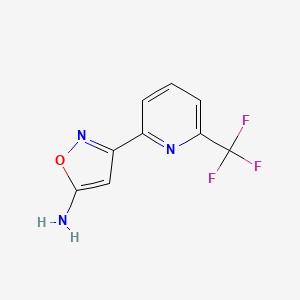
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoxazole ring.
Preparation Methods
The synthesis of 3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with appropriate amines in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP . The reaction is carried out in a solvent like 1,4-dioxane and requires a base such as tBuONa . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(6-(Trifluoromethyl)pyridin-2-yl)-1H-indazol-5-amine: This compound also features a trifluoromethyl group and a pyridine ring but differs in the heterocyclic ring attached to the pyridine.
N,N-bis(5-(trifluoromethyl)pyridin-2-yl)-1,10-phenanthrolin-5-amine: This compound contains two trifluoromethyl-substituted pyridine rings and is used in supramolecular chemistry and catalysis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,13H2 |
InChI Key |
IPXDKFOFHVWFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


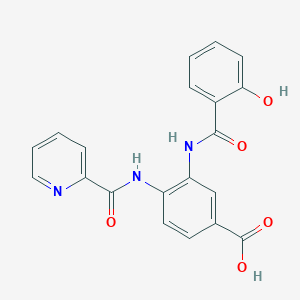
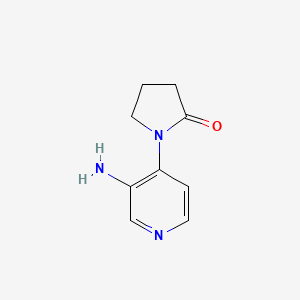
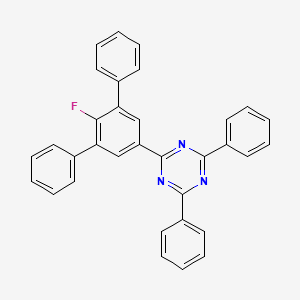
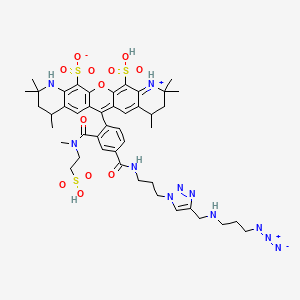
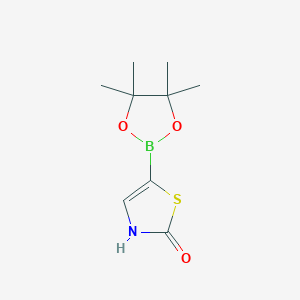


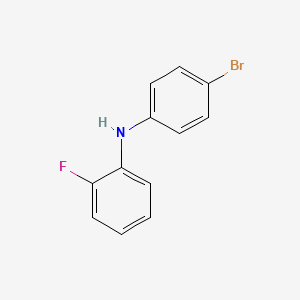
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
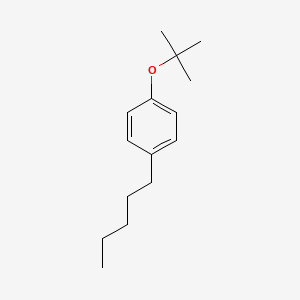
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
